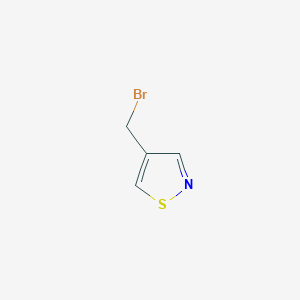

4-(Bromomethyl)isothiazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-(bromomethyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRBPGFTINAXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 4 Bromomethyl Isothiazole

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group at the 4-position of the isothiazole (B42339) ring is analogous to a benzylic halide. The carbon atom is sp³-hybridized and is attached to both an electron-withdrawing bromine atom and the π-system of the isothiazole ring. This configuration makes the compound highly susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. The isothiazole ring helps to stabilize the transition state, accelerating the rate of substitution compared to a standard alkyl halide.

4-(Bromomethyl)isothiazole serves as a potent electrophile for the alkylation of a wide variety of nucleophiles. The carbon-bromine bond is readily cleaved upon attack by species with available lone pairs of electrons, such as amines and thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Alkylation of Amines: Primary and secondary amines react with this compound to yield the corresponding secondary and tertiary amines, respectively. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide byproduct. A common challenge in the alkylation of amines is the potential for over-alkylation, as the product amine can often be more nucleophilic than the starting material, leading to the formation of quaternary ammonium (B1175870) salts masterorganicchemistry.com. However, for many heterocyclic syntheses, this pathway is a crucial step. While direct studies on this compound are not extensively detailed, the reaction is analogous to the N-alkylation of various heterocyclic amines with other bromomethyl-activated rings, such as 4-bromomethylcoumarins researchgate.net.

Alkylation of Thiols: Thiols and their corresponding thiolates are excellent soft nucleophiles that react efficiently with this compound to form thioethers. This reaction is generally high-yielding and specific. The reaction of a related compound, 2-bromomethyl-1,3-thiaselenole, with 1,3-benzothiazole-2-thiol (B7764131) demonstrates a clear precedent for the displacement of a bromomethyl group on a heterocycle by a sulfur nucleophile nih.gov. The formation of a stable carbon-sulfur bond is a thermodynamically favorable process.

The table below illustrates the expected products from the reaction of this compound with representative nucleophiles.

| Nucleophile | Reagent Example | Product Class | Expected Product Structure |

| Primary Amine | Aniline | Secondary Amine | 4-((Phenylamino)methyl)isothiazole |

| Secondary Amine | Piperidine | Tertiary Amine | 4-(Piperidin-1-ylmethyl)isothiazole |

| Thiol | Thiophenol | Thioether | 4-((Phenylthio)methyl)isothiazole |

| Alcohol/Phenol | Phenol (as phenoxide) | Ether | 4-(Phenoxymethyl)isothiazole |

This table presents expected outcomes based on established SN2 reaction principles.

Regioselectivity in nucleophilic reactions with this compound is a critical consideration. The molecule presents two potential sites for nucleophilic attack: the sp³-hybridized carbon of the bromomethyl group and the sp²-hybridized carbon atoms of the isothiazole ring.

Under typical nucleophilic substitution conditions (SN2), the reaction occurs exclusively at the bromomethyl group. This is because the C-Br bond is significantly more polarized and weaker than the C-H or C-C bonds of the aromatic ring, and the carbon atom is an excellent electrophilic center for an SN2 reaction. The alternative pathway, a nucleophilic aromatic substitution (SNAr) on the isothiazole ring, would require much harsher conditions and an electron-deficient ring system, typically activated by strong electron-withdrawing groups directly on the ring thieme-connect.com. The energy barrier for displacing the bromide from the methyl group is substantially lower than that for attacking the stable aromatic ring. Therefore, for the vast majority of nucleophiles, the reaction is highly regioselective, yielding products of substitution only at the bromomethyl position.

Cycloaddition Reactions Involving Reactive Isothiazole Intermediates

While the outline mentions the generation of o-quinodimethane intermediates for Diels-Alder reactions, a review of the scientific literature indicates that the isothiazole ring system participates in cycloaddition reactions through a different pathway. Rather than acting as a diene component, the isothiazole ring, particularly when its sulfur atom is oxidized, functions as a dienophile or a dipolarophile.

The C4=C5 double bond of the isothiazole ring can act as a dienophile in [4+2] cycloaddition reactions. Its reactivity is significantly enhanced when the sulfur atom is oxidized to a sulfone (S,S-dioxide). These isothiazole S,S-dioxides are electron-deficient and readily react with electron-rich dienes clockss.orgresearchgate.net. For example, isothiazol-3(2H)-one 1,1-dioxides have been shown to react with dienes like 2,3-dimethyl-1,3-butadiene (B165502) and 1,3-cyclohexadiene (B119728) to yield the corresponding Diels-Alder adducts clockss.org. The reaction proceeds by the diene attacking the activated C4=C5 bond of the isothiazole derivative.

The Diels-Alder reaction of isothiazole S,S-dioxides with various dienes provides a powerful method for constructing fused heterocyclic systems clockss.org. This strategy has been employed to synthesize saccharin (B28170) derivatives by reacting 4-bromoisothiazole-3(2H)-one 1,1-dioxides with oxy-substituted 1,3-butadienes clockss.org. Isothiazole derivatives can also undergo 1,3-dipolar cycloadditions with reagents such as diazoalkanes and azides, further highlighting their versatility as dipolarophiles in building complex heterocyclic structures clockss.orgelectronicsandbooks.comresearchgate.net.

The table below summarizes the role of activated isothiazoles in cycloaddition reactions.

| Isothiazole Derivative Type | Role in Cycloaddition | Reacts With (Example) | Product Type |

| Isothiazol-3(2H)-one 1,1-dioxide | Dienophile | 2,3-Dimethyl-1,3-butadiene | Fused bicyclic system clockss.org |

| 3-Aminoisothiazole 1,1-dioxide | Dienophile | Furan, 1-aza-1,3-butadienes | Annulated heterocycles clockss.org |

| 3-Dialkylaminoisothiazole 1,1-dioxide | Dipolarophile | Diazoalkanes, Azides | Spiro or fused heterocycles electronicsandbooks.comresearchgate.net |

Oxidation and Reduction Reactions of the Thiazole (B1198619) Ring and Bromomethyl Moiety

The this compound molecule possesses two key sites susceptible to oxidation and reduction reactions: the sulfur heteroatom in the isothiazole ring and the exocyclic bromomethyl group.

Oxidation Reactions: The sulfur atom in the isothiazole ring is in a relatively low oxidation state and can be oxidized using strong oxidizing agents like peroxy acids (e.g., m-CPBA). This oxidation typically yields the corresponding isothiazole 1-oxide (sulfoxide) or, under more forcing conditions, the isothiazole 1,1-dioxide (sulfone). As mentioned previously, this oxidation significantly alters the electronic properties of the ring, making it more electron-deficient and enhancing its reactivity as a dienophile in cycloaddition reactions clockss.org. The bromomethyl group is generally resistant to oxidation, but under specific conditions, it could be converted to a formyl group (an aldehyde), although this transformation may be complicated by competing reactions.

Reduction Reactions: The bromomethyl group is readily reduced. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or treatment with hydride reagents can achieve reductive debromination, converting the bromomethyl group into a methyl group, thus yielding 4-methylisothiazole (B1295217). This is a common transformation for removing benzylic-type halides.

The isothiazole ring itself is relatively stable to reduction. However, under harsh reductive conditions, such as with Raney Nickel, cleavage of the N-S bond can occur, leading to the opening of the heterocyclic ring. The reduction of a ketone substituent on an isothiazole ring to a secondary alcohol using sodium borohydride (B1222165) has been demonstrated, indicating that functional groups attached to the ring can be selectively reduced while leaving the ring intact under mild conditions thieme-connect.com.

Rearrangement Processes and Their Mechanistic Elucidation

While specific studies detailing the rearrangement processes of this compound are not extensively documented in the literature, plausible transformations can be postulated based on the reactivity of the isothiazole ring and the bromomethyl substituent.

One potential pathway involves the transformation of the bromomethyl group into a quaternary ammonium salt. Subsequent treatment with a strong base, such as sodium amide, could initiate a Sommelet-Hauser rearrangement . chemistry-reaction.comwikipedia.org This researchgate.net-sigmatropic rearrangement typically occurs in benzylic quaternary ammonium salts, leading to the formation of an ortho-substituted N,N-dialkylbenzylamine. wikipedia.org In the case of a 4-(trimethylaminomethyl)isothiazole salt, the reaction would proceed through the formation of a nitrogen ylide intermediate. This ylide would then rearrange, resulting in the migration of one of the methyl groups to the C5 position of the isothiazole ring, a carbon atom adjacent to the original side chain. The mechanism involves a concerted, pericyclic process followed by tautomerization to restore aromaticity to the heterocyclic ring. wikipedia.org

Another class of transformations applicable to the isothiazole core involves ring-opening and subsequent rearrangement. researchgate.net Isothiazolium salts, formed by alkylation of the ring nitrogen, are susceptible to hydrolysis, which can lead to the opening of the isothiazole ring. While not a direct rearrangement of this compound itself, these ring transformation reactions highlight the potential for the isothiazole nucleus to undergo significant structural changes under certain conditions, potentially leading to the formation of other heterocyclic systems or functionalized acyclic compounds. researchgate.net The specific pathways and products would be highly dependent on the reaction conditions and the nature of the substituents on the isothiazole ring.

Metal-Catalyzed Coupling Reactions for Further Functionalization (e.g., Sonogashira Coupling)

The isothiazole scaffold can be readily functionalized using a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives from simpler precursors. rsc.org Palladium-catalyzed reactions, in particular, have been shown to be effective for the selective functionalization of halo-substituted isothiazoles. chemistry-reaction.com

The Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent method for introducing alkynyl moieties onto the isothiazole ring. chemicalbook.com For this reaction to be applied to this compound, a halogen substituent would typically be required on the isothiazole ring itself (e.g., at the 3- or 5-position). The reaction mechanism involves a catalytic cycle with both palladium and a copper co-catalyst. The key steps include the oxidative addition of the halo-isothiazole to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, base, and copper salt), and finally, reductive elimination to yield the alkynylated isothiazole and regenerate the Pd(0) catalyst. chemicalbook.com Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). chemicalbook.com

Regioselective couplings can be achieved based on the differential reactivity of various halogens on the isothiazole ring. For instance, in di-substituted isothiazoles, the reactivity often follows the order I > Br > Cl, allowing for sequential functionalization. chemistry-reaction.com Besides Sonogashira, other important palladium-catalyzed reactions applicable to isothiazoles include Stille, Suzuki, and Negishi couplings, which utilize organotin, organoboron, and organozinc reagents, respectively, to introduce a wide array of substituents. chemistry-reaction.com

Table 1: Representative Conditions for Sonogashira Coupling of Halo-isothiazoles

| Catalyst System | Alkyne Partner | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Triethylamine | THF | Room Temp. | chemistry-reaction.com |

| Pd(OAc)₂ / PPh₃ / CuI | 1-Heptyne | Diisopropylamine | DMF | 50 °C | chemistry-reaction.com |

| [DTBNpP]Pd(crotyl)Cl (Copper-free) | Trimethylsilylacetylene | 2,2,6,6-Tetramethylpiperidine (TMP) | DMSO | Room Temp. | thieme-connect.com |

| Pd(PPh₃)₄ / CuI | Propyne | Diethylamine | Acetonitrile | 60 °C | thieme-connect.com |

This table presents generalized conditions based on literature for Sonogashira couplings of related heterocyclic halides and may be adapted for halo-derivatives of this compound.

Photochemical Transformations of Isothiazoles and Mechanistic Insights

Isothiazole and its derivatives can undergo significant structural changes upon photochemical irradiation. The primary photochemical process observed is the isomerization to the corresponding thiazole. This phototransposition provides a method for converting isothiazole scaffolds into their more common thiazole isomers. researchgate.net

Theoretical and experimental studies have elucidated the complex mechanisms behind these transformations. Upon absorption of UV light, the isothiazole molecule is promoted to an excited state. From this excited state, several mechanistic pathways for isomerization have been proposed:

Internal Cyclization-Isomerization (Path A): This route involves the formation of a transient bicyclic intermediate, which then rearranges to the thiazole structure.

Ring Contraction-Ring Expansion (Path B): This pathway postulates the cleavage of the weak N-S bond to form a diradical or zwitterionic intermediate, which then undergoes ring contraction to a three-membered ring species. Subsequent ring expansion leads to the formation of the more stable thiazole ring.

Direct Route (Path C): Computational studies suggest a more direct mechanism where the excited isothiazole proceeds through a conical intersection directly to the photoproduct without stable intermediates. This pathway is often considered a better explanation for the observed experimental outcomes.

The specific mechanism that predominates can be influenced by the substitution pattern on the isothiazole ring and the reaction conditions. These photochemical rearrangements are distinct from thermal reactions and proceed through unique excited-state potential energy surfaces. The study of such transformations is crucial for understanding the fundamental reactivity of the isothiazole ring and for developing synthetic strategies that leverage light to induce specific molecular rearrangements. researchgate.net

Table 2: Proposed Mechanistic Pathways for Photochemical Isomerization of Isothiazoles

| Pathway | Description | Key Intermediates/Features | Supporting Evidence |

| Path A | Internal Cyclization-Isomerization | Bicyclic valence isomer | Theoretical calculations |

| Path B | Ring Contraction-Ring Expansion | Diradicals, three-membered ring species | Mechanistic proposals for related heterocycles |

| Path C | Direct Mechanism | Conical intersection | CASSCF and MP2-CAS theoretical studies |

Research Applications in Advanced Organic Synthesis and Materials Science

4-(Bromomethyl)isothiazole as a Key Synthetic Building Block for Complex Molecules

This compound is a valuable reagent in organic synthesis, primarily utilized as an electrophilic building block to introduce the isothiazole (B42339) nucleus into more complex molecular structures. The reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and carbanions. This versatility enables the construction of diverse molecular frameworks with the isothiazole ring system as a core component.

The isothiazole moiety itself is a significant structural motif in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various intermolecular interactions. The incorporation of the isothiazole ring can influence the pharmacological activity, metabolic stability, and pharmacokinetic profile of drug candidates. In materials science, the electron-deficient nature of the isothiazole ring makes it an attractive component for creating materials with interesting electronic and photophysical properties.

The synthesis of complex molecules often involves a convergent approach where key fragments, or building blocks, are synthesized separately and then coupled together. This compound serves as a readily available building block for such strategies. For instance, it can be reacted with a complex nucleophile to append the isothiazole ring in a late-stage functionalization step, providing efficient access to a range of derivatives for further investigation. The careful selection and design of such molecular building blocks are crucial for the successful assembly of complex functional molecular systems. semanticscholar.orglifechemicals.combeilstein-journals.org

Development of New Synthetic Methodologies Utilizing the Isothiazole Moiety

The unique reactivity of the isothiazole ring and its derivatives has spurred the development of novel synthetic methodologies. While the Hantzsch thiazole (B1198619) synthesis is a classic method, contemporary research focuses on more efficient and versatile routes. beilstein-journals.org The development of new synthetic protocols for isothiazoles is driven by the need for milder reaction conditions, greater functional group tolerance, and higher yields. organic-chemistry.org

Recent advancements in isothiazole synthesis include:

Neat Synthesis: An environmentally friendly approach involves the reaction of starting materials without a solvent, often promoted by reagents like ammonium (B1175870) thiocyanate (B1210189).

Cycloaddition Reactions: Base-promoted demethoxylative cycloadditions of alkynyl oxime ethers with a sulfur source provide a one-pot transformation with excellent functional group tolerance. organic-chemistry.org

Transannulation Reactions: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles offers a pathway to a wide variety of isothiazoles. organic-chemistry.org

Multi-component Reactions: Three-component reactions of enaminoesters, fluorodibromoiamides/esters, and sulfur can selectively yield thiazoles and isothiazoles. organic-chemistry.org

These methodologies not only provide access to a diverse range of isothiazole derivatives but also contribute to the broader field of heterocyclic chemistry. The insights gained from studying the reactivity of the isothiazole moiety can be applied to the synthesis of other important heterocyclic compounds.

Synthesis of Scaffolds for Investigating Biological Activities

The isothiazole nucleus is a prominent feature in many biologically active compounds. Its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. medwinpublishers.commdpi.comnih.gov The synthesis of isothiazole-containing scaffolds is therefore a key area of research in medicinal chemistry.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. The goal is to identify the key structural features responsible for the desired pharmacological effect and to optimize the compound's potency, selectivity, and pharmacokinetic properties.

This compound serves as a versatile precursor for generating libraries of compounds for SAR studies. The reactive bromomethyl group allows for the introduction of a wide variety of substituents at the 4-position of the isothiazole ring. By systematically varying these substituents, medicinal chemists can probe the steric, electronic, and hydrophobic requirements of the biological target.

For example, a series of isothiazole derivatives can be synthesized by reacting this compound with different amines, thiols, or alcohols. These derivatives can then be screened for their biological activity, and the results can be used to build a SAR model. This model can then guide the design of new, more potent, and selective compounds. The isothiazole ring itself can also be a key pharmacophore, and its position and orientation within the molecule can be critical for activity. nih.govnih.govmdpi.comacademie-sciences.frmdpi.com

| Parent Compound Class | Modification Strategy | Biological Target/Activity | Key SAR Finding |

|---|---|---|---|

| Benzothiazole-phenyl analogs | Substitution on aromatic rings | sEH/FAAH inhibitors for pain | Trifluoromethyl groups at ortho and para positions are well-tolerated. nih.gov |

| Antimicrobial thiazoles | Clubbing with various heterocycles | Antibacterial and antifungal | The nature and substitution pattern of the coupled heterocycle significantly influence antimicrobial potency. nih.govmdpi.com |

| 1,3-Thiazole derivatives | Variations of substituents on the thiazole core | Cholinesterase inhibitors with anti-inflammatory activity | Specific substitutions on the thiazole ring are crucial for potent enzyme inhibition. academie-sciences.fr |

Molecular imaging is a powerful tool for visualizing, characterizing, and quantifying biological processes at the cellular and molecular level in living systems. This technology relies on the use of imaging agents, or probes, that are designed to interact specifically with a biological target of interest. The development of novel imaging probes is a rapidly growing area of research, with applications in disease diagnosis, drug development, and basic biological research. nih.govmdpi.com

This compound can be used as a precursor in the synthesis of radiolabeled imaging agents for modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The synthesis of these agents typically involves the incorporation of a radionuclide, such as carbon-11, fluorine-18, or iodine-125, into the molecular structure.

The isothiazole moiety can serve as a scaffold for the development of targeted imaging probes. For example, a targeting ligand, such as a peptide or a small molecule, can be attached to the isothiazole ring to direct the probe to a specific receptor or enzyme. The bromomethyl group of this compound provides a convenient handle for attaching these targeting ligands. Furthermore, the synthesis often involves bifunctional chelators that can stably link radionuclides to the biomolecule. mdpi.com

Dibenzothiazole derivatives have been investigated as amyloid-imaging agents for potential application in Alzheimer's disease. nih.gov These studies have shown that the binding affinity of these agents can be tuned by modifying the substituents on the benzothiazole rings. This highlights the potential of the broader thiazole and isothiazole families in the development of targeted imaging probes.

Exploration in the Design of Novel Materials with Tunable Electronic or Optical Properties

The unique electronic structure of the isothiazole ring makes it an attractive building block for the design of novel organic materials with tailored electronic and optical properties. The presence of both nitrogen and sulfur atoms in the ring leads to a distinct distribution of electron density, which can be further modulated by the introduction of substituents.

Thiazolo[5,4-d]thiazole (TTz), a fused heterocyclic system containing two thiazole rings, has emerged as a particularly promising core for functional materials. researchgate.net These materials exhibit a rigid, planar structure and an extended π-conjugated system, which are desirable features for efficient charge transport and strong light absorption/emission. researchgate.netcharlotte.edunih.gov The properties of TTz-based materials can be fine-tuned by attaching different functional groups to the TTz core. nih.gov

The applications of isothiazole- and thiazole-based materials are diverse and include:

Organic Electronics: These materials are being explored for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netresearchgate.netresearchgate.netnih.gov

Chromogenic Materials: These materials can change their color in response to external stimuli such as light, heat, or an electric field, making them suitable for applications in smart windows, sensors, and optical data storage. charlotte.edu

Fluorescent Probes: The inherent fluorescence of some thiazole derivatives allows for their use as sensors for detecting ions, molecules, or changes in the local environment. researchgate.net

The ability to tune the electronic and optical properties of these materials through chemical modification is a key advantage of organic materials over their inorganic counterparts. charlotte.edu

| Material Class | Key Properties | Potential Applications |

|---|---|---|

| Thiazolo[5,4-d]thiazole (TTz) derivatives | Rigid, planar structure; extended π-conjugation; high oxidative stability. researchgate.netnih.govresearchgate.net | Organic solar cells, OFETs, fluorescent probes. researchgate.netnih.govresearchgate.net |

| Benzothiazole derivatives | Donor-acceptor structures; tunable electronic and optical properties. researchgate.netnih.gov | OLEDs, fluorescence sensors, solar cells. nih.gov |

| Chromogenic Thiazolothiazoles | Reversible alteration of optical properties in response to stimuli. charlotte.edu | Smart windows, optical filters, sensors. charlotte.edu |

Use in Polymer Chemistry for Advanced Semiconductor Development

Conjugated polymers are a class of organic materials that possess semiconductor properties due to their extended π-electron systems. These materials are of great interest for applications in flexible and printable electronics. The isothiazole and thiazole moieties have been extensively incorporated into the backbones of conjugated polymers to create advanced semiconductor materials. researchgate.netresearchgate.netsemanticscholar.org

The incorporation of the electron-deficient isothiazole or thiazole ring into a polymer backbone can significantly influence its electronic properties. In donor-acceptor (D-A) copolymers, the isothiazole/thiazole unit can act as the acceptor moiety, which, when paired with an electron-donating unit, leads to a narrowing of the polymer's bandgap. researchgate.net This is a crucial strategy for tuning the absorption and emission properties of the polymer to match the solar spectrum in photovoltaic applications or to achieve specific colors in OLEDs.

Key aspects of using isothiazole/thiazole in polymer chemistry for semiconductors include:

Tuning Frontier Molecular Orbital (FMO) Levels: The electron-withdrawing nature of the isothiazole/thiazole ring helps to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. semanticscholar.org This can improve the polymer's air stability and its compatibility with other materials in a device.

Controlling Polymer Morphology: The rigid and planar structure of fused thiazole systems like thiazolothiazole can promote intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. researchgate.net

Developing n-type and Ambipolar Polymers: While many organic semiconductors are p-type (hole-transporting), the strong electron-accepting character of some imide-functionalized thiazole units can lead to the development of n-type (electron-transporting) and ambipolar polymers.

The synthesis of these polymers is often achieved through metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, where brominated or stannylated monomers are polymerized. nih.govosti.gov The versatility of isothiazole and thiazole chemistry allows for the design and synthesis of a vast array of polymer structures with tailored properties for specific electronic applications.

Future Research Directions in 4 Bromomethyl Isothiazole Chemistry

Unexplored Reactivity and Synthetic Challenges for Bromomethylated Isothiazoles

The chemistry of bromomethylated isothiazoles presents several synthetic hurdles and areas of unexplored reactivity. The primary challenges lie in the selective synthesis of the target molecule and in controlling the reactivity of the bromomethyl group in the presence of the electron-rich isothiazole (B42339) ring.

Synthetic Challenges: A significant challenge is the regioselective synthesis of 4-methylisothiazole (B1295217), the precursor to 4-(bromomethyl)isothiazole. Many established isothiazole syntheses, such as those involving cycloaddition or condensation reactions, may not be readily compatible with the methyl substituent or may yield mixtures of isomers medwinpublishers.comresearchgate.net. Subsequent bromination of the methyl group presents another hurdle. Free-radical bromination, a common method for benzylic bromination, can be complicated by the reactivity of the isothiazole ring itself. For the analogous thiazole (B1198619) system, studies have shown that the C-5 position of the ring can be more reactive towards electrophilic bromination with reagents like N-Bromosuccinimide (NBS) than the benzylic protons of a methyl group, leading to undesired ring bromination instead of, or in addition to, side-chain bromination nih.gov. Achieving high selectivity for the bromomethyl product often requires careful optimization of reaction conditions or the development of novel, directed bromination methods.

Unexplored Reactivity: The bromomethyl group is a classic electrophilic handle for nucleophilic substitution reactions. However, its reactivity in the context of the isothiazole ring could lead to unexpected pathways. The nitrogen and sulfur heteroatoms can influence the electronic properties of the molecule, potentially modulating the reactivity of the C-Br bond. Furthermore, the isothiazole ring could participate in intramolecular reactions, leading to ring-expansion or rearrangement products under certain conditions. The potential for the isothiazole moiety to act as a ligand for transition metals could also influence metal-catalyzed transformations at the bromomethyl site thieme-connect.com. Research into intramolecular cyclizations, where a nucleophile tethered to the isothiazole ring displaces the bromide, could lead to novel fused heterocyclic systems.

Table 1: Key Synthetic Challenges in this compound Chemistry

| Challenge | Description | Potential Research Directions |

| Regiocontrolled Synthesis | Difficulty in preparing the 4-methylisothiazole precursor without forming other isomers. | Development of new cyclization strategies that favor 4-substitution; Post-functionalization of an existing isothiazole ring. |

| Selective Bromination | Competition between side-chain (methyl) and ring bromination, particularly at the C-5 position nih.gov. | Investigation of alternative brominating agents; Use of photoredox catalysis for selective radical generation; Directed bromination strategies. |

| Controlling Reactivity | The influence of the isothiazole ring's heteroatoms on the stability and reactivity of the bromomethyl group. | Kinetic and mechanistic studies of substitution reactions; Exploration of reactions under Lewis acidic conditions to modulate heteroatom basicity. |

| Intramolecular Reactions | Potential for undesired rearrangement or cyclization pathways involving the isothiazole ring. | Systematic study of the stability of this compound under various thermal, acidic, and basic conditions. |

Integration with Sustainable Chemistry Principles and Green Synthetic Methodologies

Modern organic synthesis increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact osi.lv. The synthesis of this compound and its derivatives offers significant opportunities for integrating sustainable practices.

Future research should focus on replacing conventional synthetic methods, which often rely on hazardous reagents and volatile organic solvents, with greener alternatives researchgate.netbepls.com. This includes the development of one-pot, multi-component reactions for the synthesis of the isothiazole core, which can improve atom economy and reduce waste mdpi.com. The use of alternative energy sources, such as microwave irradiation and ultrasonication, can accelerate reaction times and reduce energy consumption compared to conventional heating osi.lvresearchgate.netmdpi.com.

Solvent selection is another critical aspect. Exploring the use of green solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids could drastically reduce the environmental footprint of the synthesis osi.lvbepls.com. Furthermore, the development and application of reusable, heterogeneous catalysts, such as silica-supported catalysts or biopolymers, can simplify product purification and allow for catalyst recycling, aligning with the principles of a circular economy mdpi.commdpi.com. Solvent-free reaction conditions, where neat reactants are combined, represent another promising avenue for minimizing waste thieme-connect.com.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Isothiazole Derivatives

| Synthetic Step | Conventional Method | Potential Green Alternative | Key Advantages |

| Isothiazole Ring Formation | Multi-step synthesis in volatile organic solvents (e.g., DMF, Toluene) nih.gov. | One-pot, multi-component synthesis using a reusable catalyst mdpi.com. | Higher atom economy, reduced waste, simpler purification. |

| Energy Input | Conventional heating requiring long reaction times. | Microwave-assisted or ultrasonic-mediated synthesis researchgate.netbepls.com. | Faster reactions, lower energy consumption. |

| Solvent | Chlorinated solvents or other hazardous organic solvents. | Green solvents (e.g., water, PEG-400) or solvent-free conditions thieme-connect.combepls.com. | Reduced toxicity and environmental impact. |

| Catalysis | Homogeneous catalysts that are difficult to recover. | Heterogeneous, recyclable catalysts (e.g., silica-supported acids, biopolymers) mdpi.commdpi.com. | Catalyst reusability, simplified workup. |

Advancements in Computational Methodologies for Predictive Synthesis and Design

Computational chemistry has become an indispensable tool for modern drug discovery and synthetic planning. Applying these methodologies to this compound chemistry can accelerate the discovery of new reactions and the design of novel molecules with desired properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives nih.govmdpi.com. By calculating properties such as Frontier Molecular Orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP) maps, researchers can predict sites of electrophilic and nucleophilic attack, thereby anticipating the outcomes of unknown reactions mdpi.com. Such calculations can also elucidate reaction mechanisms, helping to rationalize the formation of unexpected products or to optimize conditions for desired outcomes by modeling transition states and reaction pathways nih.gov.

In the context of medicinal chemistry, computational tools are vital for rational drug design researchgate.net. Molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors nih.govnih.gov. This allows for the virtual screening of large libraries of potential compounds and the prioritization of candidates for synthesis, saving significant time and resources. Furthermore, in silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the drug-likeness of designed molecules at an early stage, helping to identify compounds with favorable pharmacokinetic profiles researchgate.net.

Table 3: Applications of Computational Methods in this compound Research

| Computational Method | Application Area | Specific Goals and Outcomes |

| Density Functional Theory (DFT) | Predictive Synthesis & Reactivity | - Predict reactive sites by analyzing HOMO-LUMO energies and charge distribution mdpi.com.- Elucidate reaction mechanisms by calculating transition state energies nih.gov.- Optimize molecular geometries and predict spectroscopic properties nih.gov. |

| Molecular Docking | Drug Design & Discovery | - Identify potential biological targets by simulating binding interactions.- Predict binding affinity and orientation of ligands in a protein's active site nih.govnih.gov.- Guide the design of derivatives with improved potency and selectivity. |

| Molecular Dynamics (MD) Simulation | Mechanistic Biology | - Analyze the conformational stability of ligand-protein complexes over time researchgate.net.- Understand the dynamic interactions that stabilize binding. |

| In Silico ADME-T Prediction | Preclinical Development | - Evaluate drug-likeness and predict pharmacokinetic properties.- Identify potential toxicity issues before synthesis researchgate.net. |

Development of Highly Efficient and Selective Catalytic Transformations Involving the Bromomethyl Group

The bromomethyl group is a prime handle for a wide array of catalytic transformations, particularly cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. A key future direction is the development of robust catalytic systems that are compatible with the isothiazole core.

A significant challenge is the potential for the sulfur and nitrogen atoms of the isothiazole ring to act as catalyst poisons by coordinating to the metal center and deactivating it thieme-connect.com. Research is needed to develop ligand and catalyst systems that are resistant to this inhibition. This could involve the use of bulky ligands that shield the metal center or the exploration of catalyst systems based on metals with a lower affinity for sulfur and nitrogen.

The application of modern catalytic methods to this compound could unlock a vast chemical space. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, could be used to introduce aryl, alkynyl, and amino functionalities, respectively. Nickel-catalyzed couplings are also a promising avenue, often providing complementary reactivity to palladium.

Furthermore, the emergence of photoredox catalysis offers new possibilities for activating the C-Br bond under mild conditions. This could enable radical-based transformations that are orthogonal to traditional polar reactions, allowing for the formation of complex structures that would be difficult to access otherwise. Developing enantioselective catalytic substitutions at the bromomethyl carbon would also be a significant advance, providing access to chiral isothiazole-containing building blocks for pharmaceutical synthesis.

Table 4: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System | Potential Product | Synthetic Utility |

| Suzuki Coupling | Pd or Ni catalyst, boronic acid/ester | 4-(Arylmethyl)isothiazole | Access to biaryl-like structures. |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | 4-(Alkynylmethyl)isothiazole | Introduction of rigid alkyne linkers. |

| Buchwald-Hartwig Amination | Pd or Cu catalyst, amine | 4-(Aminomethyl)isothiazole | Synthesis of key pharmaceutical scaffolds. |

| Photoredox-mediated C-C Coupling | Ir or Ru photocatalyst, radical acceptor | 4-(Alkyl/Acylmethyl)isothiazole | C-Br bond activation under mild, radical conditions. |

| Enantioselective Nucleophilic Substitution | Chiral Lewis acid or organocatalyst | Chiral 4-(substituted methyl)isothiazole | Access to non-racemic, stereodefined products. |

Q & A

Q. What are the established synthetic routes for 4-(Bromomethyl)isothiazole, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves intramolecular cyclization or heterocyclization strategies. For example, substituted isothiazoles can be synthesized via refluxing precursors in ethanol with catalytic acetic acid, followed by solvent evaporation and purification . Reaction conditions such as solvent polarity, temperature, and catalyst choice critically impact yield. For instance, absolute ethanol and glacial acetic acid are used to promote condensation, while prolonged reflux ensures complete cyclization . Post-synthetic characterization via NMR and elemental analysis is essential to confirm purity and structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to its uncharacterized toxicological profile, strict safety measures are advised:

- Eye exposure : Flush immediately with water for 10–15 minutes and consult an ophthalmologist.

- Skin contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing.

- Ingestion : Rinse mouth (if conscious) and seek medical attention.

Work in a fume hood with PPE (gloves, lab coat, goggles) to minimize exposure .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?

- NMR spectroscopy : and NMR identify substituent positions and electronic environments. For example, methylene protons adjacent to bromine exhibit deshielding (~δ 4.5–5.0 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., S–C bonds in isothiazole rings) and dihedral angles between fused heterocycles, aiding in conformational analysis .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel this compound analogs?

Retrosynthetic approaches classify strategies into intramolecular cyclization , (4+1)-heterocyclization , and (3+2)-heterocyclization . For example, chlorinated isothiazoles serve as precursors for functionalization via nucleophilic substitution or cross-coupling reactions. Retrosynthetic disconnection of the bromomethyl group may suggest starting from 4-methylisothiazole followed by bromination . Computational tools (e.g., DFT) can predict feasible pathways by evaluating thermodynamic stability .

Q. How do structural modifications at the bromomethyl position affect biological activity in isothiazole derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br) enhance electrophilicity, improving interactions with biological targets. For instance, replacing bromine with methyl in this compound reduces antibacterial efficacy due to decreased electrophilicity . Docking studies show that bromine’s van der Waals radius facilitates binding to hydrophobic enzyme pockets, as seen in thiazole-triazole acetamide analogs .

Q. What insights do crystallographic studies provide about the solid-state behavior of this compound derivatives?

X-ray analysis of analogs (e.g., benzisoxazole-fused derivatives) reveals:

- Planarity : Fused imidazothiadiazole and benzisoxazole rings are nearly planar (max deviation: 0.025 Å).

- Intermolecular interactions : C–H⋯N and π-π stacking (centroid distances: ~3.5 Å) stabilize crystal packing.

- Dihedral angles : Inclination between heterocyclic and aryl rings (e.g., 23.5°) influences solubility and bioactivity .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The bromomethyl group’s reactivity stems from polarization of the C–Br bond , making it susceptible to nucleophilic attack. NMR studies on deuterium exchange in methylisothiazoles indicate that the 5-position is 400× more reactive than the 3-position due to sulfur’s electron-withdrawing effects . In cross-coupling reactions (e.g., Suzuki), the bromine atom acts as a leaving group, enabling palladium-catalyzed aryl coupling .

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- DFT calculations : Predict transition states and activation energies for cyclization steps. For example, sulfur’s 3d orbital participation stabilizes intermediates in heterocyclization .

- Molecular docking : Evaluates binding affinity to targets (e.g., antimicrobial enzymes). Docking scores correlate with experimental IC values, guiding derivative design .

- Hirshfeld surface analysis : Maps intermolecular interactions to predict crystallinity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。